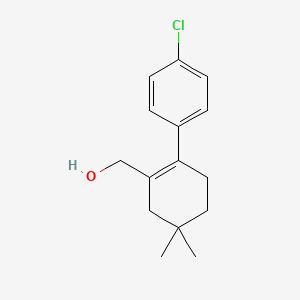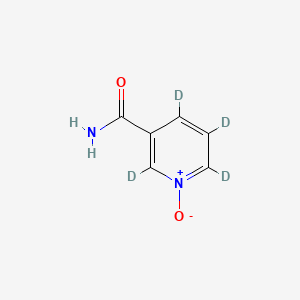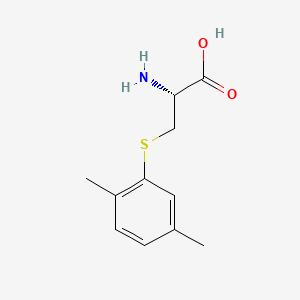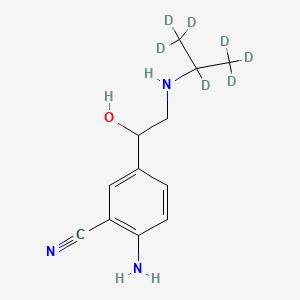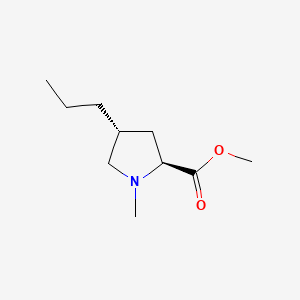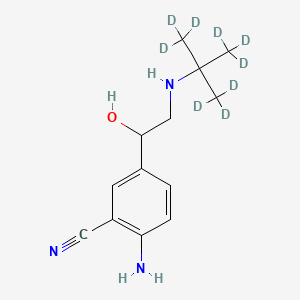
Fenoldopam-d4 Mesilato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenoldopam-d4 Mesylate is a deuterated form of Fenoldopam Mesylate, a synthetic benzazepine derivative. It acts as a selective dopamine D1 receptor partial agonist and is primarily used as an antihypertensive agent. Fenoldopam-d4 Mesylate is often utilized in scientific research due to its stable isotope labeling, which aids in pharmacokinetic and pharmacodynamic studies .
Aplicaciones Científicas De Investigación
Fenoldopam-d4 Mesylate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Fenoldopam in different environments.
Biology: Helps in understanding the metabolic pathways and interactions of Fenoldopam in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the efficacy and safety of Fenoldopam.
Industry: Employed in the development of new antihypertensive drugs and in quality control processes .
Mecanismo De Acción
Target of Action
Fenoldopam-d4 Mesylate primarily targets Dopamine D1 and D5 receptors . These receptors play a crucial role in the regulation of renal blood flow .
Mode of Action
Fenoldopam-d4 Mesylate acts as an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . The R-isomer of Fenoldopam-d4 Mesylate is responsible for the biological activity and has approximately 250-fold higher affinity for D1-like receptors than the S-isomer .
Biochemical Pathways
Fenoldopam-d4 Mesylate’s interaction with D1-like dopamine receptors leads to the activation of adenylyl cyclase, which in turn raises intracellular cyclic AMP . This results in vasodilation of most arterial beds, including renal, mesenteric, and coronary arteries . The compound also promotes sodium excretion via specific dopamine receptors along the nephron .
Pharmacokinetics
The pharmacokinetics of Fenoldopam-d4 Mesylate are characterized by its rapid onset of action (4 minutes) and short duration of action (< 10 minutes) . It is metabolized in the liver, and the elimination half-life is approximately 5 minutes . The compound is excreted primarily through the renal route (90%) and to a lesser extent through fecal excretion (10%) .
Result of Action
The primary result of Fenoldopam-d4 Mesylate’s action is a decrease in blood pressure . This is achieved through arterial/arteriolar vasodilation, which leads to a reduction in systemic vascular resistance . The compound also decreases afterload and promotes sodium excretion .
Action Environment
The action of Fenoldopam-d4 Mesylate can be influenced by various environmental factors. For instance, oxidative stress can impact the survival and efficacy of cells treated with Fenoldopam-d4 Mesylate
Análisis Bioquímico
Biochemical Properties
Fenoldopam-d4 Mesylate is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5 HT1 and 5 HT2 receptors, or muscarinic receptors .
Cellular Effects
Fenoldopam-d4 Mesylate is a rapid-acting vasodilator . It lowers blood pressure through arteriolar vasodilation . It may increase norepinephrine plasma concentration .
Molecular Mechanism
Fenoldopam-d4 Mesylate exerts its effects at the molecular level through its agonist action on D1-like dopamine receptors . The R-isomer of Fenoldopam-d4 Mesylate, which is responsible for the biological activity, has approximately 250-fold higher affinity for D1-like receptors than does the S-isomer .
Temporal Effects in Laboratory Settings
It is known to be a rapid-acting agent, suggesting that its effects may be observed shortly after administration .
Metabolic Pathways
As a dopamine receptor agonist, it is likely to be involved in dopamine-related metabolic pathways .
Transport and Distribution
As a small molecule, it may be able to diffuse across cell membranes, but this has not been definitively established .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fenoldopam-d4 Mesylate involves the preparation of 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol, followed by its conversion to the mesylate salt. The reaction conditions typically involve the use of deuterated reagents to ensure the incorporation of deuterium atoms at specific positions .
Industrial Production Methods
Industrial production of Fenoldopam-d4 Mesylate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques is common to separate and purify the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Fenoldopam-d4 Mesylate undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in pharmacological studies .
Comparación Con Compuestos Similares
Similar Compounds
Fenoldopam Mesylate: The non-deuterated form of Fenoldopam-d4 Mesylate.
Dopamine: A naturally occurring neurotransmitter with similar receptor activity but broader effects.
Isoproterenol: A synthetic catecholamine with beta-adrenergic activity.
Uniqueness
Fenoldopam-d4 Mesylate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is crucial .
Propiedades
Número CAS |
1246815-23-5 |
|---|---|
Fórmula molecular |
C17H20ClNO6S |
Peso molecular |
405.882 |
Nombre IUPAC |
9-chloro-2,2,4,4-tetradeuterio-5-(4-hydroxyphenyl)-3,5-dihydro-1H-3-benzazepine-7,8-diol;methanesulfonic acid |
InChI |
InChI=1S/C16H16ClNO3.CH4O3S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;1-5(2,3)4/h1-4,7,13,18-21H,5-6,8H2;1H3,(H,2,3,4)/i6D2,8D2; |
Clave InChI |
CVKUMNRCIJMVAR-ZHTTVBFJSA-N |
SMILES |
CS(=O)(=O)O.C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O |
Sinónimos |
6-Chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol-d4 Methanesulfonate; Corlopam-d4; Fenoldopam-d4 Methanesulfonate; Fenoldopam-d4 Monomethanesulfonate; SKF 82526J-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide](/img/structure/B565662.png)
![5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B565663.png)
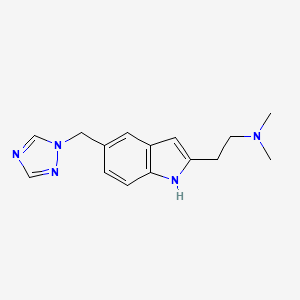
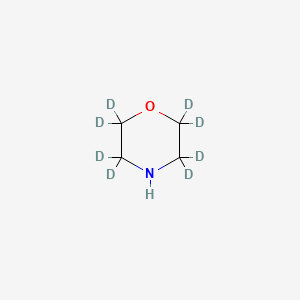
![Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate](/img/structure/B565667.png)
![2-[[1-Carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoic acid](/img/structure/B565669.png)
![N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B565673.png)
![N-BENZYLOXYCARBONYL-4-[(3R)-3-AMINO-1-OXO-4-(HYDROXY)BUTYL]MORPHOLINE](/img/structure/B565674.png)
